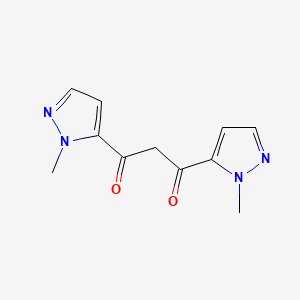

1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione

Description

Overview of Beta-Diketone Ligands in Coordination Chemistry

Beta-diketone ligands are renowned for their ability to form stable chelate complexes with a wide array of metal ions. Upon deprotonation of the enolic hydroxyl group, the resulting beta-diketonate anion acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered ring. This chelate effect imparts significant thermodynamic stability to the resulting metal complexes.

The versatility of beta-diketone ligands is further enhanced by the ease with which their peripheral substituents can be modified. This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their solubility, volatility, and reactivity. Consequently, metal beta-diketonates find applications in diverse areas such as catalysis, as precursors for metal oxide deposition, and in the development of luminescent materials.

Significance of Pyrazole (B372694) Moieties in Organic and Coordination Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in both medicinal and coordination chemistry. mdpi.com The presence of both a pyridine-like and a pyrrole-like nitrogen atom within the ring system allows pyrazoles to act as versatile ligands. They can coordinate to metal ions as neutral molecules or as deprotonated pyrazolate anions, and can function as monodentate, bidentate, or bridging ligands. nih.gov

The incorporation of pyrazole moieties into larger molecular frameworks can impart a range of desirable properties, including enhanced biological activity and the ability to direct the self-assembly of complex supramolecular architectures. nih.gov In the context of coordination chemistry, pyrazole-containing ligands have been instrumental in the development of novel catalysts, spin-crossover materials, and metal-organic frameworks (MOFs).

Structural Features and Potential Research Avenues for 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione and its Derivatives

The structure of this compound combines the key features of both beta-diketones and pyrazoles. The central beta-diketone core provides a primary coordination site for metal ions, while the two pyrazole rings offer additional potential binding sites through their nitrogen atoms. This multi-dentate character opens up possibilities for the formation of polynuclear and polymeric coordination complexes with intricate topologies.

The presence of the N-methyl groups on the pyrazole rings prevents the formation of N-H hydrogen bonds, which can simplify the resulting crystal packing and potentially enhance the solubility of the ligand and its complexes in organic solvents.

Future research on this compound and its derivatives is likely to focus on several key areas:

Synthesis and Coordination Chemistry: The systematic investigation of the coordination behavior of this compound with a variety of transition metals, lanthanides, and actinides will be crucial to understanding its potential as a versatile ligand.

Structural Analysis: Detailed structural characterization of the resulting metal complexes using single-crystal X-ray diffraction will provide valuable insights into the coordination modes of the ligand and the geometry of the metal centers.

Catalysis: The exploration of the catalytic activity of metal complexes derived from this ligand in various organic transformations is a promising avenue of research.

Materials Science: The potential for this ligand to form luminescent materials, magnetic materials, or porous coordination polymers warrants further investigation.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1006328-59-1 |

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| Canonical SMILES | CN1N=CC=C1C(=O)CC(=O)C2=CC=NN2C |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(2-methylpyrazol-3-yl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-14-8(3-5-12-14)10(16)7-11(17)9-4-6-13-15(9)2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXSGKVVNSJBPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)CC(=O)C2=CC=NN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Spectroscopic Characterization of 1,3 Bis 1 Methyl 1h Pyrazol 5 Yl Propane 1,3 Dione and Its Coordination Compounds

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione in solution. By analyzing the chemical shifts, multiplicities, and coupling constants, the connectivity and chemical environment of each proton and carbon atom can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The β-diketone moiety can exist in keto-enol tautomeric forms, which would be distinguishable by ¹H NMR. In the enol form, a characteristic signal for the enolic proton would appear at a significantly downfield chemical shift (typically >10 ppm). The methylene (B1212753) protons of the propane (B168953) bridge would also present a unique signal. Protons on the pyrazole (B372694) rings and the methyl groups attached to the pyrazole nitrogen atoms would have characteristic chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The carbonyl carbons of the dione (B5365651) functional group are expected to resonate at a low field (typically 180-200 ppm). The spectrum would also display signals for the methyl, methylene, and pyrazole ring carbons, each in a distinct region, confirming the carbon framework of the molecule.

Please note: The following table represents expected chemical shifts based on the analysis of structurally similar pyrazole-containing compounds. mdpi.com Actual experimental values may vary.

| Expected ¹H NMR Data (CDCl₃) | Expected ¹³C NMR Data (CDCl₃) | |||

|---|---|---|---|---|

| Assignment | Expected δ (ppm) | Multiplicity | Assignment | Expected δ (ppm) |

| N-CH₃ | ~3.8 - 4.2 | Singlet | C=O | ~180 - 195 |

| CH₂ (bridge) | ~4.0 - 4.5 | Singlet | Pyrazole C₅ | ~140 - 150 |

| Pyrazole H₃ | ~6.3 - 6.7 | Doublet | Pyrazole C₃ | ~135 - 145 |

| Pyrazole H₄ | ~7.5 - 7.9 | Doublet | Pyrazole C₄ | ~105 - 115 |

| OH (enol) | >12 | Singlet (broad) | CH₂ (bridge) | ~40 - 50 |

| N-CH₃ | ~35 - 40 |

Mass Spectrometry (HRMS, ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements.

For this compound (C₁₁H₁₂N₄O₂), HRMS would be used to confirm its elemental formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺ to the theoretically calculated mass with a high degree of precision (typically within 5 ppm). ESI-MS is also invaluable for characterizing its coordination compounds, where the mass of the entire metal-ligand complex can be determined, confirming the stoichiometry of the complex in solution.

Please note: The following table contains calculated mass values for the target compound.

| Ion | Chemical Formula | Calculated m/z |

|---|---|---|

| [M] | C₁₁H₁₂N₄O₂ | 232.0960 |

| [M+H]⁺ | C₁₁H₁₃N₄O₂⁺ | 233.1033 |

| [M+Na]⁺ | C₁₁H₁₂N₄O₂Na⁺ | 255.0852 |

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations, typically in the range of 1650-1720 cm⁻¹. If the compound exists in its enol form, a broad O-H stretching band would appear around 2500-3300 cm⁻¹, and the C=O stretch would be shifted to a lower frequency (~1600 cm⁻¹) due to conjugation and intramolecular hydrogen bonding. Other characteristic peaks include C=N and C=C stretching vibrations from the pyrazole ring (1500-1650 cm⁻¹) and C-H stretching from the methyl and methylene groups (~2850-3000 cm⁻¹). mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretch is also Raman active. The symmetric vibrations of the pyrazole rings are often more prominent in the Raman spectrum than in the IR spectrum, making it a useful tool for characterizing the heterocyclic portions of the molecule.

Please note: The following table represents expected vibrational frequencies based on the analysis of structurally similar compounds. mdpi.comresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (enol) | 2500 - 3300 (broad) | IR |

| C-H stretch (aliphatic) | 2850 - 3000 | IR, Raman |

| C=O stretch (keto) | 1650 - 1720 | IR, Raman |

| C=C / C=O stretch (enol) | 1580 - 1640 | IR, Raman |

| C=N / C=C stretch (pyrazole) | 1500 - 1650 | IR, Raman |

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is expected to exhibit absorption bands in the UV region corresponding to π→π* transitions within the pyrazole rings and the conjugated β-diketone system. Upon coordination to a metal ion, new absorption bands, such as ligand-to-metal charge transfer (LMCT) or d-d transition bands (for transition metals), may appear, often in the visible region. Changes in the position and intensity of the original π→π* bands can also provide evidence of coordination. The UV-Vis spectrum of the parent pyrazole ring shows absorption near 210 nm. nist.gov

Single-Crystal X-ray Diffraction Analysis of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the coordination compounds of this compound at the atomic level.

This analysis provides the exact coordinates of each atom in the crystal lattice, allowing for the precise calculation of bond lengths, bond angles, and torsion angles. For a metal complex, this reveals the coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, square planar). The ligand, acting as a bidentate chelator through the two oxygen atoms of the deprotonated β-diketonate moiety, forms a six-membered chelate ring with the metal ion. X-ray diffraction allows for the detailed characterization of this ring's conformation (e.g., planar, boat, chair) and the precise M-O bond distances. nih.gov

Please note: The following table illustrates the types of parameters obtained from an X-ray diffraction study of a hypothetical octahedral metal complex, [M(L)₃], where L is the deprotonated ligand.

| Parameter | Description | Typical Value Range |

|---|---|---|

| M-O Bond Length | Distance between the metal center and a coordinating oxygen atom. | 1.9 - 2.3 Å |

| O-M-O Angle | "Bite angle" of the chelating ligand. | 85 - 95° |

| C-O Bond Length | Bond distance within the coordinated diketonate. | 1.25 - 1.30 Å |

| C-C Bond Length | Bond distance within the chelate ring. | 1.38 - 1.42 Å |

Beyond the individual molecule, X-ray diffraction reveals how the coordination complexes are arranged in the solid state. This crystal packing is governed by a network of non-covalent supramolecular interactions. These interactions are crucial for the stability and properties of the crystalline material.

Enol-Keto Tautomerism Investigations in Solution and Solid State

Following a comprehensive review of scientific literature, specific experimental or theoretical studies detailing the enol-keto tautomerism of this compound could not be located. Consequently, the presentation of detailed research findings and specific data tables regarding the tautomeric equilibrium of this compound in solution and the solid state is not possible at this time.

The tautomerism of β-dicarbonyl compounds is a well-established area of study, with the equilibrium between the diketo and enol forms being influenced by factors such as intramolecular hydrogen bonding, solvent polarity, and the electronic effects of the substituents. For β-dicarbonyls flanked by heterocyclic rings like pyrazole, the specific substitution pattern on the rings can further influence the stability of the respective tautomers. However, without direct empirical data from techniques such as X-ray crystallography for the solid state, and Nuclear Magnetic Resonance (NMR) or infrared (IR) spectroscopy for solutions, any discussion on this compound would be speculative and fall outside the scope of this fact-based article.

Further research, including the synthesis and subsequent structural and spectroscopic characterization of this compound, is required to elucidate its tautomeric behavior.

Advanced Applications and Research Directions of 1,3 Bis 1 Methyl 1h Pyrazol 5 Yl Propane 1,3 Dione and Its Coordination Compounds

Applications in Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Coordination complexes incorporating pyrazole-substituted 1,3-diketonate ligands, such as 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione, are highly effective electroluminescent materials for Organic Light-Emitting Diode (OLED) applications. researchgate.net When complexed with lanthanide ions, particularly Europium(III), these ligands play a crucial role in sensitizing the metal's luminescence. The diketonate structure facilitates efficient energy transfer from its excited triplet state to the emissive levels of the lanthanide ion, resulting in the characteristic sharp emission bands of the metal. researchgate.netnih.gov

Research has shown that pyrazole-containing diketonate ligands are superior for synthesizing highly luminescent Eu(III) complexes, often using ancillary ligands like 1,10-phenanthroline (B135089) to complete the coordination sphere. researchgate.net These complexes exhibit several desirable properties for OLED fabrication:

High Thermal Stability: They can withstand the temperatures required for vacuum deposition processes used in manufacturing OLEDs.

Good Solubility: Their solubility in common organic solvents makes them suitable for "wet" processing techniques.

Volatility: They can be sublimed in a high vacuum, a key requirement for creating thin-film device structures. researchgate.net

Table 1: Properties of Lanthanide Complexes with Pyrazole-Substituted 1,3-Diketone Ligands for OLEDs

| Property | Description | Significance in OLEDs | Reference |

| Ligand Function | Acts as an "antenna" to absorb energy and efficiently transfer it to the central lanthanide ion (e.g., Eu³⁺, Ho³⁺). | Enhances the luminescence efficiency of the metal ion, which has a low intrinsic absorption cross-section. | researchgate.netnih.gov |

| Emission | Complexes with Eu³⁺ exhibit near-monochromatic red emission. | Crucial for creating red pixels in full-color displays. | researchgate.net |

| Thermal Stability | Sufficiently stable to withstand thermal evaporation processes. | Enables fabrication of OLEDs using dry processing (vacuum deposition) technology. | researchgate.net |

| Solubility | Soluble in common organic solvents. | Allows for the fabrication of devices using wet processing (solution-based) technology. | researchgate.net |

| Device Efficacy | OLEDs show higher energy efficacy compared to standard materials. | Leads to brighter and more energy-efficient displays and lighting. | researchgate.net |

Catalytic Applications of Metal Complexes

The nitrogen atoms of the pyrazole (B372694) rings and the oxygen atoms of the dione (B5365651) linker in this compound provide multiple coordination sites. This allows for the formation of stable metal complexes that can act as catalysts for various organic transformations.

While specific studies on this compound complexes in transfer hydrogenation are not extensively documented, research on structurally related bis(pyrazolyl) and diketonate ligands provides strong evidence of their potential. Ruthenium(II) complexes, in particular, are powerful catalysts for the transfer hydrogenation of ketones, a key reaction in organic synthesis. dicp.ac.cnrsc.org

Catalytic systems using tridentate pyrazolyl-pyridyl-based NNN ligands with Ru(II) have achieved high turnover numbers and frequencies in the reduction of various ketones. dicp.ac.cn The electronic properties of the pyrazole rings, which can be tuned by substituents, are crucial for the catalyst's activity. For instance, the inclusion of electron-withdrawing trifluoromethyl groups on the pyrazole moiety has been shown to create highly active catalytic systems. dicp.ac.cn The general mechanism involves the formation of a ruthenium-hydride species, which then transfers a hydride to the ketone substrate. The ligand framework stabilizes the metal center throughout the catalytic cycle. Given these precedents, it is highly probable that ruthenium complexes of this compound could serve as effective catalysts for this transformation.

Cross-Coupling Reactions: Palladium complexes with ferrocenyl-based bis(pyrazolyl) ligands have been successfully employed as catalysts in cross-coupling reactions, demonstrating superior activity compared to some traditional palladium-phosphine systems. researchgate.net

Ethylene (B1197577) Oligomerization and Dimerization: Cobalt(II) complexes supported by dinucleating bis(pyrazolyl)amine ligands are active and highly selective catalysts for ethylene dimerization. researchgate.net The steric properties of the substituents on the pyrazole rings play a significant role in controlling the catalyst's activity and selectivity. researchgate.net

Oxidation and Hydrogenation: Metal complexes with bis(pyrazolyl)methane ligands have been investigated for catalytic oxidation and hydrogenation reactions. eiu.edu The ability of these "scorpionate" ligands to coordinate in either a bidentate or tridentate fashion can be essential for their catalytic function. eiu.edu

The diverse catalytic portfolio of related pyrazole-based complexes underscores the potential of this compound as a ligand for developing novel homogeneous catalysts. nih.gov

Table 2: Catalytic Applications of Related Bis(pyrazolyl) Metal Complexes

| Catalytic Reaction | Metal Center | Ligand Type | Key Finding | Reference |

| Transfer Hydrogenation | Ruthenium(II) | Pyrazolyl-pyridyl-based NNN ligand | Highly active for ketone reduction; electronic tuning of pyrazole rings is crucial. | dicp.ac.cn |

| Cross-Coupling | Palladium(II) | Ferrocenyl bis(pyrazolyl) | Effective catalyst for coupling triarylbismuthanes and aryl bromides. | researchgate.net |

| Ethylene Dimerization | Cobalt(II) | Dinuclear bis(pyrazolyl)amine | Highly selective (>98%) for dimerization over polymerization. | researchgate.net |

| General Catalysis | Various | Bis(pyrazolyl)methane | Versatile for oxidation, hydrogenation, and oligomerization. | eiu.edu |

Precursors in Materials Science for Advanced Functional Materials

Ligands containing multiple binding sites, such as this compound, are fundamental building blocks in materials science for constructing advanced functional materials like Metal-Organic Frameworks (MOFs) and coordination polymers. The pyrazole units can act as directional linkers, connecting metal ions or clusters into extended, often porous, networks.

While the dione linker adds flexibility, research on more rigid bis-pyrazole linkers demonstrates their utility in creating MOFs with tailored properties for specific applications. For example, Hofmann-based MOFs incorporating an angular bis-pyrazole ligand have been synthesized, forming 2D layers linked by the pyrazole "pillars". rsc.org These materials create one-dimensional channels lined with unsaturated metal sites, enabling the selective adsorption of gases like acetylene (B1199291) and propylene. rsc.org Similarly, water-stable aluminum pyrazolate dicarboxylate MOFs have shown exceptional efficiency in capturing formaldehyde (B43269) from the air. researchgate.net The ability to functionalize the pyrazole rings allows for fine-tuning of the pore environment and surface chemistry of the resulting MOF, impacting its adsorption and separation characteristics. unito.it

Supramolecular Chemistry and Crystal Engineering with Metal-Ligand Assemblies

The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. In crystal engineering, these interactions are used to design and synthesize crystalline solids with desired structures and properties. Pyrazole-containing ligands are excellent tools in this field because they reliably form coordination bonds with metals and participate in weaker interactions like hydrogen bonding and π–π stacking. rsc.orgnih.gov

Ligands like 1,3-bis(pyrazol-1-yl)propane, a close structural analog to the title compound, can adopt different coordination modes. They can act as chelating ligands, binding to a single metal center to form discrete complexes, or as bridging ligands that link two different metal centers. researchgate.net This versatility allows for the construction of diverse architectures, from simple mononuclear complexes to binuclear units and extended one-dimensional (1D) or two-dimensional (2D) coordination polymers. researchgate.netresearchgate.net The final structure is influenced by the choice of the metal ion, the counter-anions, and the reaction conditions. The self-assembly process is guided by a combination of strong metal-ligand bonds and weaker, directional forces, making these systems a prime example of successful crystal engineering. nih.govrsc.org

Applications in Corrosion Inhibition (through coordination to metal surfaces)

Organic compounds containing heteroatoms like nitrogen and oxygen, particularly those with aromatic rings, are often effective corrosion inhibitors for metals in acidic environments. iscientific.org Pyrazole derivatives have been extensively studied for this purpose and have shown significant promise. nih.govsemanticscholar.org Although research on this compound itself is limited in this area, the principles derived from related compounds are directly applicable.

The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface (e.g., steel or zinc). nih.govampp.org The nitrogen atoms in the pyrazole rings, possessing lone pairs of electrons, can coordinate with the vacant d-orbitals of the metal atoms on the surface. ampp.org This process forms a protective film that acts as a barrier, isolating the metal from the corrosive medium. acs.orgresearchgate.net

Key findings from studies on pyrazole-based inhibitors include:

They typically function as mixed-type inhibitors , meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govnih.gov

The inhibition efficiency increases with the concentration of the inhibitor, reaching values as high as 90-97% for certain derivatives. nih.govsemanticscholar.orgresearchgate.net

The adsorption process often follows the Langmuir adsorption isotherm , which describes the formation of a monolayer of the inhibitor on the metal surface. iscientific.orgnih.govsemanticscholar.orgnih.govacs.org This adsorption can be a combination of physical (electrostatic) and chemical (coordinative bonding) interactions. acs.org

The presence of multiple coordination sites (four nitrogen and two oxygen atoms) in this compound suggests it would be a highly effective corrosion inhibitor due to its potential for strong, multidentate adsorption onto a metal surface.

Table 3: Corrosion Inhibition Performance of Various Pyrazole Derivatives on Steel in Acidic Media

| Inhibitor Compound | Metal/Medium | Max. Efficiency (%) | Adsorption Isotherm | Inhibitor Type | Reference |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | Carbon Steel / 1 M HCl | 90.8% | Langmuir | Mixed | nih.govnih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel / 1 M HCl | 91.8% | Langmuir | Mixed | nih.govnih.gov |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide | C38 Steel / 1 M HCl | 90.2% | Langmuir | Mixed | acs.org |

| Various substituted pyrazoles | Mild Steel / 1.0 M HCl | ~97% | Langmuir, Temkin | Mixed | semanticscholar.org |

Future Perspectives and Emerging Research Avenues

Development of Novel Synthetic Routes

While classical methods for synthesizing pyrazole (B372694) derivatives, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, provide a foundational approach, future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic pathways. nih.gov Modern synthetic strategies are increasingly moving towards greener and more atom-economical methods.

Emerging synthetic approaches for analogous bis-pyrazole structures that could be adapted for 1,3-bis(1-methyl-1H-pyrazol-5-yl)propane-1,3-dione include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for heterocyclic compound synthesis. researchgate.net

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for constructing complex molecules in a single step, enhancing efficiency and reducing waste. mdpi.com

Catalytic Methods: The use of novel catalysts, including nanocatalysts and reusable ionic liquids, can lead to higher yields under milder conditions. mdpi.comoiccpress.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to improved purity and scalability.

One proposed novel route for similar compounds involves the reaction of 1,9-diarylnona-2,7-diyne-1,9-diones with hydrazines, which proceeds through a conjugate addition followed by cyclization. metu.edu.trmetu.edu.tr Adapting such innovative strategies could provide access to a wider range of derivatives of the title compound.

Exploration of New Metal Complex Architectures

The true potential of this compound lies in its role as a ligand in coordination chemistry. The β-diketone moiety is a classic O,O'-bidentate chelator, while the pyrazole rings offer additional nitrogen donor sites. nih.gov This dual functionality allows for a variety of coordination modes, paving the way for diverse metal complex architectures.

Future research will likely explore:

Mononuclear Complexes: Formation of simple chelate complexes where the ligand wraps around a single metal center, creating stable structures.

Dinuclear and Polynuclear Complexes: Utilizing the pyrazole nitrogen atoms or the entire ligand as a bridging unit to link multiple metal centers. Related bis(pyrazol-1-yl)propane ligands have been shown to form both discrete binuclear complexes and linear coordination polymers depending on the metal salt used. researchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs): Functionalizing the ligand with carboxylic acid or other linking groups could enable its use as a building block for extended 1D, 2D, or 3D networks. mdpi.comnih.gov The choice of metal ion and reaction conditions will be crucial in directing the self-assembly towards the desired architecture. eiu.edu

| Coordination Mode | Potential Architecture | Metal Ion Examples |

| Chelating Bidentate (O,O') | Mononuclear Complexes | Cu(II), Ni(II), Co(II) researchgate.net |

| Bridging Bidentate | Dinuclear Complexes, Coordination Polymers | Cu(II), Ag(I) researchgate.net |

| Multitopic Linker | Metal-Organic Frameworks (MOFs) | Zn(II), Cd(II) mdpi.com |

Integration into Hybrid Materials and Nanostructures

The creation of organic-inorganic hybrid materials represents a frontier in materials science, combining the properties of both components to achieve novel functionalities. Integrating this compound or its complexes into such materials is a promising research direction.

A key strategy involves anchoring the molecule onto an inorganic support, such as nano-silica. oiccpress.com This can be achieved by first functionalizing the propane (B168953) linker or pyrazole rings with appropriate groups (e.g., siloxanes). The resulting hybrid material could exhibit enhanced catalytic activity, with the inorganic support providing high surface area and stability, while the coordinated metal complex acts as the active site. Such materials could find applications in heterogeneous catalysis, sensing, or adsorption. oiccpress.com

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound and its metal complexes requires a suite of advanced characterization techniques. While standard methods like NMR, IR, and mass spectrometry are foundational, future research will benefit from more sophisticated analyses. mdpi.comnih.gov

Single-Crystal X-ray Diffraction: This remains the definitive method for determining the precise three-dimensional structure of the ligand and its complexes in the solid state, revealing bond lengths, coordination geometries, and intermolecular interactions. researchgate.netnih.gov

Spectroelectrochemistry: Techniques like UV-Vis/NIR spectroelectrochemistry can be employed to study the electronic properties of redox-active metal complexes, particularly for identifying and quantifying intervalence charge-transfer (IVCT) bands in mixed-valence systems. nih.gov

Advanced NMR Spectroscopy: Solid-state NMR could provide valuable insights into the structure and dynamics of the compound in the solid phase, especially for insoluble polymeric materials.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local coordination environment and oxidation state of metal centers in complexes, even in non-crystalline samples.

Synergistic Approaches Combining Experimental and Computational Methods

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating research. Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are invaluable tools for predicting and interpreting the properties of new molecules and materials. nih.gov

Future research will increasingly rely on this synergy to:

Predict Molecular Structures: Optimize geometries of potential metal complexes to guide synthetic efforts.

Simulate Spectroscopic Data: Calculate NMR chemical shifts and vibrational frequencies (IR, Raman) to aid in the interpretation of experimental spectra. nih.gov

Understand Electronic Properties: Analyze molecular orbitals and electronic transitions to explain the optical and redox properties of the complexes.

Analyze Intermolecular Interactions: Employ tools like Hirshfeld surface analysis to visualize and quantify non-covalent interactions that govern crystal packing and supramolecular assembly. mdpi.commdpi.com

This combined approach allows for a deeper understanding of structure-property relationships, enabling a more rational design of ligands and complexes with targeted functionalities.

Potential for Tunable Properties through Ligand Modification

A significant advantage of pyrazole-based ligands is the ability to systematically tune their properties through chemical modification. mdpi.com For this compound, modifications can be envisioned at several positions to modulate its steric and electronic characteristics.

| Modification Site | Substituent Type | Potential Effect |

| Pyrazole C4-position | Electron-donating/-withdrawing groups | Tunes the electron density at the nitrogen and oxygen donor atoms, affecting metal-ligand bond strength. mdpi.com |

| Pyrazole N1-methyl group | Larger alkyl or aryl groups | Increases steric hindrance around the coordination sphere, influencing the geometry and stability of the resulting metal complex. dntb.gov.ua |

| Propane Bridge | Varying chain length or rigidity | Alters the "bite angle" and flexibility of the ligand, controlling whether it forms mononuclear chelates or bridged polymeric structures. |

By strategically altering the ligand's structure, researchers can fine-tune the properties of the resulting metal complexes, such as their catalytic activity, magnetic behavior, or luminescent properties. This tailored approach is central to the rational design of functional molecular materials.

Challenges and Opportunities in Applied Research

The primary challenge in the applied research of this compound is the current lack of specific studies on the compound itself. However, this also represents a significant opportunity. The vast body of research on related pyrazole derivatives and β-diketones provides a strong foundation for exploring its potential applications.

Opportunities:

Catalysis: The ability to form stable complexes with a wide range of transition metals makes it a promising candidate for catalytic applications, such as in cross-coupling reactions or polymerization. researchgate.netmdpi.com

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmetu.edu.trmdpi.com The title compound and its metal complexes could be screened for similar therapeutic potential.

Materials Science: As a versatile building block, it holds potential for the creation of functional materials like MOFs for gas storage, sensors, or luminescent devices. mdpi.comnih.gov

The path forward involves systematic synthesis, thorough characterization, and comprehensive screening of the compound and its derivatives across these diverse fields to unlock its full scientific and technological potential.

Q & A

Q. How should researchers resolve contradictions between experimental and computational data?

- Methodological Answer : Discrepancies in spectral data (e.g., unexpected H NMR peaks) may arise from solvent effects or tautomerism. Repeating experiments in DMSO-d or acetone-d clarifies solvent-dependent shifts. Comparing multiple DFT functionals (e.g., M06-2X vs. ωB97XD) refines computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.